molecular formula C13H11N3O5 B5086433 [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate

[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate

Cat. No.: B5086433
M. Wt: 289.24 g/mol
InChI Key: ZPKBQFLQRSLENI-UHFFFAOYSA-N
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Description

[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring and an acetate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves scaling up the reaction conditions, using automated reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC). The industrial production methods focus on cost-effectiveness, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate enzyme mechanisms and to develop new biochemical assays.

Medicine

In medicine, this compound is explored for its therapeutic potential. It is being researched for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. The pathways involved include the disruption of enzyme-substrate interactions and the alteration of enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate exhibits unique properties due to its pyrimidine ring and acetate group. These structural features contribute to its distinct reactivity and potential applications. While cetylpyridinium chloride and domiphen bromide are primarily used as antimicrobial agents, this compound is explored for its broader applications in enzyme inhibition and material science.

Properties

IUPAC Name

[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-7(17)21-9-4-2-8(3-5-9)11(18)15-10-6-14-13(20)16-12(10)19/h2-6H,1H3,(H,15,18)(H2,14,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKBQFLQRSLENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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